

A Comprehensive Technical Guide to the Physical and Chemical Properties of Barium Acetate

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Compound of Interest

Compound Name: Barium acetate

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Abstract

Barium acetate ($\text{Ba}(\text{C}_2\text{H}_3\text{O}_2)_2$) is a salt of barium(II) and acetic acid, presenting as a white, crystalline solid.^{[1][2]} It is a key compound in various chemical and manufacturing processes, valued as a soluble source of barium.^{[3][4]} This guide provides an in-depth overview of the physical and chemical properties of **barium acetate**, detailed experimental protocols for its characterization, and logical workflows for its synthesis and analysis. All quantitative data are summarized in structured tables for ease of reference. This document is intended to serve as a comprehensive resource for professionals in research, development, and quality control.

Physical Properties

Barium acetate is an odorless, white solid that is highly soluble in water.^{[2][5]} At temperatures between 25 and 40 °C, it crystallizes as a monohydrate, while the anhydrous form crystallizes at temperatures above 41 °C.^[3] It is sparingly soluble in alcohols like methanol and ethanol and insoluble in acetone.^{[2][3]}

Table 1: General Physical Properties of Barium Acetate

Property	Value	Source(s)
Chemical Formula	C ₄ H ₆ BaO ₄	[6]
Molar Mass	255.42 g/mol	[5][6]
Appearance	White crystalline powder/solid	[1][5]
Odor	Odorless	[2][5]
Density	2.47 g/cm ³	[7]
Melting Point	450 °C (decomposes)	[6][7]
Crystal Structure	Tetragonal	[8]

Table 2: Solubility of Barium Acetate

Solvent	Temperature (°C)	Solubility (g/100 mL)	Source(s)
Water	0	55.8	[3]
20	71 - 72	[2][3]	
30	75	[2][3]	
40	79	[2][3]	
Methanol	18	0.55	[2]
66	0.23	[2]	
Ethanol	25	0.092	[2]
Acetic Acid	22.5	13.9	[2]
88	75.4	[2]	
Acetone	-	Insoluble	[2][3]

Chemical Properties and Reactivity

Barium acetate is the salt of a strong base (barium hydroxide) and a weak acid (acetic acid). It is stable under normal conditions but exhibits characteristic reactivity.

- **Thermal Decomposition:** When heated, **barium acetate** decomposes to form barium carbonate and acetone.^{[2][3]} This reaction is a key consideration in its high-temperature applications. $(\text{CH}_3\text{COO})_2\text{Ba} \rightarrow \text{BaCO}_3 + (\text{CH}_3)_2\text{CO}$ ^[2]
- **Reaction with Acids:** As a salt of a weak acid, it reacts with strong acids to form the corresponding barium salt and acetic acid. For instance, reaction with sulfuric acid produces insoluble barium sulfate, a reaction often used to precipitate and remove barium from solution.^{[2][3]} $(\text{CH}_3\text{COO})_2\text{Ba} + \text{H}_2\text{SO}_4 \rightarrow \text{BaSO}_4 + 2\text{CH}_3\text{COOH}$ ^[6]
- **Toxicity:** Like other soluble barium salts, **barium acetate** is toxic if ingested or inhaled.^{[3][6]} The median lethal dose (LD50) for oral ingestion in rats is 921 mg/kg.^[3]

Experimental Protocols

Synthesis of Barium Acetate from Barium Carbonate

This protocol describes the common laboratory-scale synthesis of **barium acetate**.

Objective: To synthesize **barium acetate** via the reaction of barium carbonate with acetic acid.

Materials:

- Barium carbonate (BaCO_3)
- Glacial acetic acid (CH_3COOH)
- Deionized water
- Beakers
- Stirring rod
- Heating mantle or hot plate
- Filtration apparatus (e.g., Büchner funnel)

- Evaporating dish
- Drying oven

Procedure:

- In a fume hood, carefully add a stoichiometric excess of glacial acetic acid to a beaker containing a known quantity of barium carbonate. The reaction is: $\text{BaCO}_3 + 2\text{CH}_3\text{COOH} \rightarrow (\text{CH}_3\text{COO})_2\text{Ba} + \text{H}_2\text{O} + \text{CO}_2$.^{[2][3]}
- Gently heat the mixture while stirring to ensure the reaction goes to completion. The reaction is complete when CO_2 effervescence ceases.
- Filter the resulting hot solution to remove any unreacted barium carbonate or other insoluble impurities.
- Transfer the clear filtrate to an evaporating dish and heat to evaporate the solvent.
- Allow the concentrated solution to cool. **Barium acetate** will crystallize out of the solution. To obtain the anhydrous form, ensure the crystallization occurs at a temperature above 41°C.^[3]
- Collect the crystals by filtration.
- Dry the crystals in an oven at a suitable temperature (e.g., 110-120°C) to remove any residual water.^[9]

Determination of Melting Point (Capillary Method)

This protocol outlines the standard procedure for determining the melting/decomposition point of a solid crystalline compound using a capillary melting point apparatus.

Objective: To determine the temperature at which **barium acetate** decomposes.

Materials:

- Dry, powdered **barium acetate** sample
- Capillary tubes (sealed at one end)

- Melting point apparatus (e.g., Mel-Temp)
- Mortar and pestle (optional, for grinding)

Procedure:

- Sample Preparation: Ensure the **barium acetate** sample is completely dry and finely powdered. If necessary, gently grind the sample.[\[10\]](#)
- Loading the Capillary: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the solid into the bottom. Repeat until a sample height of 2-3 mm is achieved.[\[5\]](#)
- Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[\[10\]](#)
- Rapid Determination (Optional): For an unknown sample, first perform a rapid heating (10-15°C per minute) to find an approximate melting range.[\[5\]](#)
- Accurate Determination: For a precise measurement, start heating at a rate that allows the temperature to rise slowly, approximately 1-2°C per minute, especially when approaching the expected melting point.[\[5\]](#)[\[11\]](#)
- Observation: Observe the sample through the magnifying lens. Record the temperature at which the substance begins to melt (first appearance of liquid) and the temperature at which the sample is completely liquid. For **barium acetate**, decomposition is observed at 450°C.[\[7\]](#)
- Cleanup: Dispose of the used capillary tube properly. Never reuse capillary tubes.[\[10\]](#)

Determination of Aqueous Solubility (Gravimetric Method)

This protocol describes a method to determine the solubility of **barium acetate** in water at a specific temperature.

Objective: To quantitatively measure the solubility of **barium acetate** in water.

Materials:

- **Barium acetate**
- Deionized water
- Thermostatic water bath
- Conical flask with stopper
- Filtration apparatus
- Pipette (10 mL)
- Pre-weighed evaporating dish or watch glass
- Analytical balance
- Drying oven

Procedure:

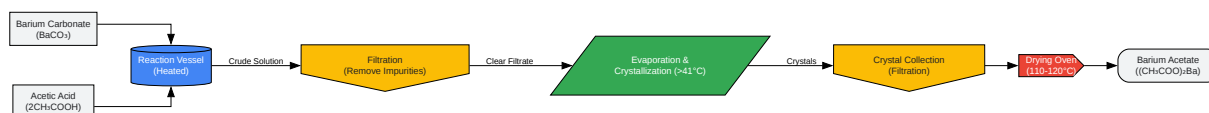
- Saturated Solution Preparation: Add an excess amount of **barium acetate** to a known volume of deionized water in a conical flask.[\[12\]](#)
- Equilibration: Stopper the flask and place it in a thermostatic water bath set to the desired temperature (e.g., 20°C). Allow the solution to equilibrate for an extended period (e.g., 24 hours) with occasional shaking to ensure saturation. A portion of undissolved solid should remain.[\[12\]](#)
- Sample Extraction: After equilibration, allow the solid to settle. Carefully filter the solution. Pipette a precise volume (e.g., 10.00 mL) of the clear supernatant into a pre-weighed evaporating dish.[\[13\]](#)
- Evaporation: Weigh the evaporating dish with the solution to determine the mass of the solution.[\[13\]](#) Place the dish in a drying oven set to a temperature sufficient to evaporate the water without decomposing the salt (e.g., 110°C).

- Drying to Constant Mass: Heat the dish until all the water has evaporated. Cool the dish in a desiccator and weigh it. Repeat the heating, cooling, and weighing cycles until a constant mass is achieved.[13]
- Calculation:
 - Mass of dissolved **barium acetate** = (Mass of dish + dry salt) - (Mass of empty dish).
 - Mass of water = (Mass of dish + solution) - (Mass of dish + dry salt).
 - Solubility (g/100 g water) = (Mass of dissolved **barium acetate** / Mass of water) x 100.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the primary synthesis route for **barium acetate**.

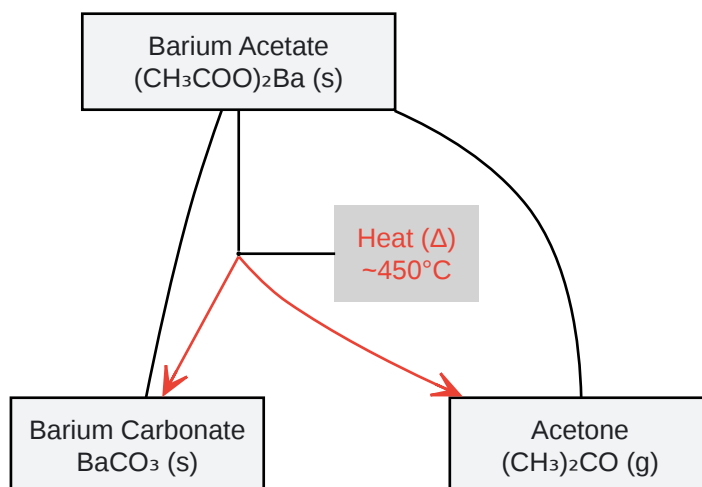


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Barium Acetate Synthesis Workflow

Thermal Decomposition Pathway

This diagram shows the decomposition of **barium acetate** upon heating.

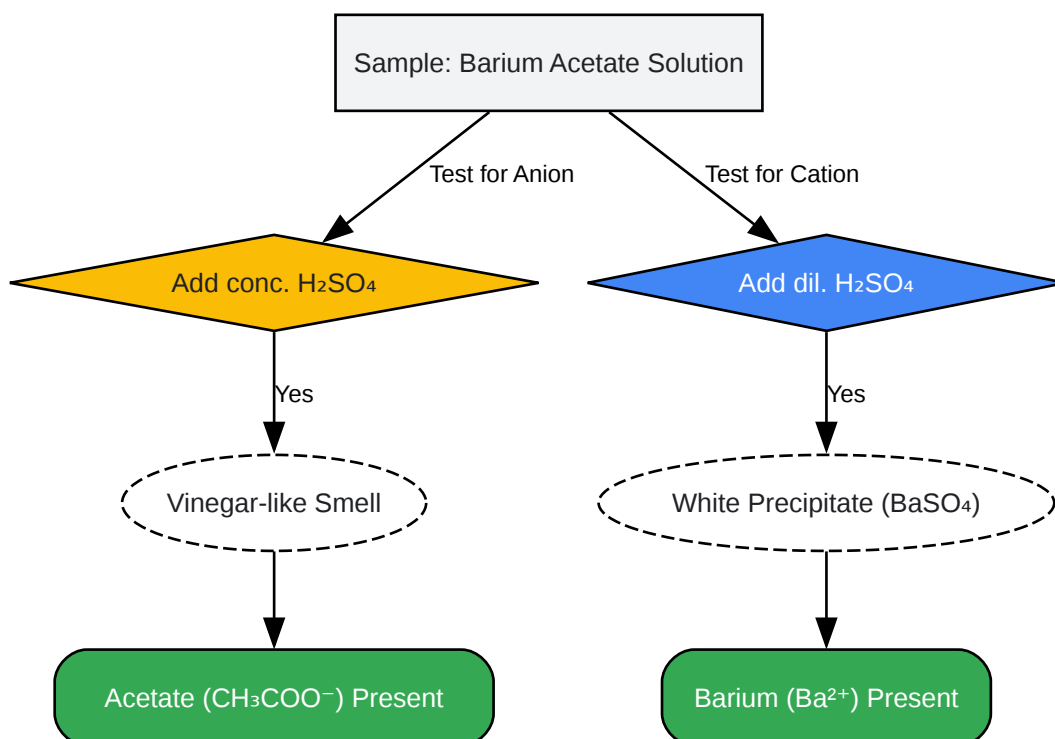


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Thermal Decomposition of Barium Acetate

Qualitative Analysis Flowchart

This flowchart outlines a basic procedure for identifying the presence of barium (Ba^{2+}) and acetate (CH_3COO^-) ions from a sample of **barium acetate**.



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Qualitative Analysis of **Barium Acetate****Need Custom Synthesis?**

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